Para-nitrophenyl 1-thio-beta-d-glucopyranoside

Catalog No.
S14530631
CAS No.
M.F
C12H15NO7S
M. Wt
317.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Para-nitrophenyl 1-thio-beta-d-glucopyranoside

Product Name

Para-nitrophenyl 1-thio-beta-d-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

InChI

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1

InChI Key

IXFOBQXJWRLXMD-ZIQFBCGOSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Para-nitrophenyl 1-thio-beta-D-glucopyranoside is a synthetic compound belonging to the class of thioglycosides, characterized by a sugar moiety linked to a para-nitrophenyl group via a sulfur atom. Its molecular formula is C₁₂H₁₅NO₇S, and it has a molecular weight of approximately 317.315 g/mol. This compound is notable for its chromogenic properties, which allow it to be used as a substrate in various enzymatic assays, particularly those involving glycosidases .

, primarily involving hydrolysis and enzymatic cleavage. In the presence of specific glycosidases, such as beta-glucosidases, the compound can be hydrolyzed to release para-nitrophenol, which can be detected spectrophotometrically due to its yellow color. This reaction is commonly utilized in biochemical assays to measure enzyme activity .

Reaction Overview

  • Hydrolysis Reaction:
    Para nitrophenyl 1 thio beta D glucopyranoside+H2OEnzymeD glucose+para nitrophenol\text{Para nitrophenyl 1 thio beta D glucopyranoside}+H_2O\xrightarrow{\text{Enzyme}}\text{D glucose}+\text{para nitrophenol}

The biological activity of para-nitrophenyl 1-thio-beta-D-glucopyranoside is primarily associated with its role as a substrate for glycosidases. It has been shown to exhibit significant activity in assays that measure the function of enzymes involved in carbohydrate metabolism. The release of para-nitrophenol upon hydrolysis serves as an indicator of enzyme activity, making it useful in both research and clinical settings .

Para-nitrophenyl 1-thio-beta-D-glucopyranoside can be synthesized through several methods, with one common approach involving the reaction of para-nitrophenol with a suitable thiol in the presence of a carbohydrate precursor. The synthesis typically requires protecting group strategies to ensure selectivity during the glycosylation step.

General Synthesis Steps

  • Protection of Hydroxyl Groups: Protect hydroxyl groups on the sugar moiety.
  • Formation of Thioether: React para-nitrophenol with a thiol reagent under acidic or basic conditions.
  • Deprotection: Remove protecting groups to yield the final product.

Para-nitrophenyl 1-thio-beta-D-glucopyranoside is widely used in biochemical research for:

  • Enzyme Activity Assays: It serves as a substrate for measuring the activity of glycosidases and other carbohydrate-active enzymes.
  • Chromogenic Substrate: Its ability to produce a colored product upon hydrolysis makes it useful in visual assays and quantification methods.
  • Research on Glycosylation Processes: It aids in studying the mechanisms of glycosylation and enzyme specificity.

Interaction studies involving para-nitrophenyl 1-thio-beta-D-glucopyranoside have focused on its compatibility with various enzymes and potential inhibitors. The compound has been evaluated for its interactions with different glycosidases, revealing insights into substrate specificity and enzyme kinetics. These studies are essential for understanding how modifications to the compound might enhance or inhibit enzymatic reactions .

Several compounds share structural similarities with para-nitrophenyl 1-thio-beta-D-glucopyranoside, including other thioglycosides and nitrophenyl glycosides. Here are some notable examples:

Compound NameStructure TypeUnique Features
Para-nitrophenyl 1-thio-beta-D-galactopyranosideThioglycosideSimilar structure with galactose instead of glucose
Para-nitrophenyl beta-D-glucosideNitroaromatic GlycosideLacks sulfur linkage; used as a standard substrate
Thio-β-D-mannosideThioglycosideContains mannose; different sugar specificity

Uniqueness

Para-nitrophenyl 1-thio-beta-D-glucopyranoside is unique due to its specific linkage through sulfur, which enhances its stability and reactivity compared to other substrates lacking this feature. Its chromogenic properties also set it apart from many other glycosides used in enzymatic assays.

XLogP3

0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

317.05692299 g/mol

Monoisotopic Mass

317.05692299 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

Explore Compound Types